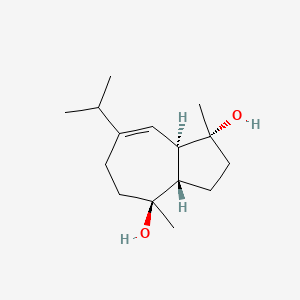

(-)-Alismoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1R,3aS,4S,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m0/s1 |

InChI Key |

IWQURBSTAIRNAE-LJISPDSOSA-N |

Isomeric SMILES |

CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)[C@@](CC1)(C)O |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O |

Synonyms |

guaianediol |

Origin of Product |

United States |

Isolation, Characterization, and Dereplication of Naturally Occurring Alismoxide

Natural Sources and Distribution of Alismoxide-Producing Organisms

(-)-Alismoxide has been identified in both terrestrial and marine organisms, showcasing its distribution across different environments.

Botanical Origin: Alisma Species

The primary botanical sources of (-)-Alismoxide are plants belonging to the genus Alisma, commonly known as water plantains. The rhizomes of these aquatic plants have been a significant source for the isolation of this compound.

Alisma plantago-aquatica : The tubers of Alisma plantago-aquatica have been documented as a source for the isolation of (-)-Alismoxide.

Alisma orientale : Similarly, the dried rhizomes of Alisma orientale are a well-established botanical origin of (-)-Alismoxide. This plant is a traditional Chinese medicine where various terpenoids have been identified.

Other Terrestrial Plant Sources

While the outline suggests several other terrestrial plant sources, a thorough review of scientific literature confirms the presence of (-)-Alismoxide in the Artabotrys genus. However, its isolation from Curcuma aeruginosa, Silphium perfoliatum, and the Meliaceae family is not substantiated in the available scientific literature.

Artabotrys genus : Studies on the chemical constituents of the Artabotrys genus, which belongs to the Annonaceae family, have reported the isolation of (-)-Alismoxide.

Curcuma aeruginosa : Phytochemical investigations of Curcuma aeruginosa have led to the isolation of various sesquiterpenoids, but not specifically (-)-Alismoxide researchgate.netnih.govugm.ac.idresearchgate.netnih.gov.

Silphium perfoliatum : Research on the chemical composition of Silphium perfoliatum has not indicated the presence of (-)-Alismoxide mdpi.commdpi.comresearchgate.net.

Meliaceae family : While the Meliaceae family is rich in limonoids and other terpenoids, there is no direct scientific evidence to confirm the isolation of (-)-Alismoxide from this family of plants researchgate.net.

Marine Organism Sources

In addition to terrestrial plants, (-)-Alismoxide has been successfully isolated from marine invertebrates, specifically soft corals.

Litophyton arboreum : This species of soft coral, found in the Red Sea, has been identified as a marine source of (-)-Alismoxide.

Xenia stellifera : Another soft coral, Xenia stellifera, has also been shown to produce (-)-Alismoxide.

Methodological Advances in Extraction and Purification of Alismoxide (B1243908)

The isolation of (-)-Alismoxide from its natural sources involves a multi-step process that includes extraction, fractionation, and purification. Advances in these techniques have improved the efficiency and purity of the isolated compound.

Optimized Solvent Extraction and Fractionation Techniques

The initial step in isolating (-)-Alismoxide involves extracting the compound from the source material using a suitable solvent. The choice of solvent and extraction method is crucial for maximizing the yield and minimizing impurities.

Optimized Solvent Extraction : Methanol (B129727) and ethanol (B145695) are commonly used solvents for the initial extraction of (-)-Alismoxide from plant rhizomes nih.gov. For instance, a 70% ethanol extract of the rhizome of Alisma orientale has been used as a starting point for isolation nih.gov. The selection of the solvent is based on the polarity of the target compound.

Fractionation : Following the initial extraction, the crude extract is subjected to fractionation to separate compounds based on their polarity. This is often achieved through liquid-liquid extraction with a series of immiscible solvents. For example, an ethanol extract can be partitioned with solvents like n-hexane and ethyl acetate (B1210297) to group compounds with similar polarities.

| Extraction Stage | Technique/Solvent | Purpose |

| Initial Extraction | Methanol or Ethanol | To obtain a crude extract containing a broad range of compounds, including (-)-Alismoxide. |

| Fractionation | Liquid-liquid partitioning with solvents such as n-hexane and ethyl acetate. | To separate the crude extract into fractions with different polarities, concentrating (-)-Alismoxide in a specific fraction. |

High-Resolution Chromatographic Separation Protocols

To obtain pure (-)-Alismoxide, the enriched fractions from the extraction process are subjected to various high-resolution chromatographic techniques. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Vacuum Liquid Chromatography (VLC) : VLC is often used as a preliminary chromatographic step to separate the crude extract into simpler fractions. It is a quick method that uses a vacuum to pull the solvent through the stationary phase.

Gravity Column Chromatography (GCC) : Also known as open column chromatography, this technique relies on gravity to move the solvent through the stationary phase, typically silica (B1680970) gel nih.govnih.gov. It is a fundamental method for the separation of natural products nih.gov.

Silica Gel Chromatography : Silica gel is a commonly used stationary phase in column chromatography for the purification of moderately polar compounds like (-)-Alismoxide youtube.comrochester.eduresearchgate.netorgsyn.org. The separation is based on the differential adsorption of compounds onto the silica gel surface.

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is a more advanced technique that uses a pump to force the solvent through the column, resulting in faster separations and better resolution compared to GCC.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique that employs high pressure to pass the solvent through a column packed with very fine particles microsynth.comnih.govresearchgate.netyoutube.comyoutube.com. It is often the final step in the purification process to obtain highly pure (-)-Alismoxide.

| Chromatographic Technique | Stationary Phase | Principle of Separation | Application in (-)-Alismoxide Purification |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Adsorption | Initial fractionation of crude extracts. |

| Gravity Column Chromatography (GCC) | Silica Gel | Adsorption | Further separation of fractions from VLC. |

| Silica Gel Chromatography | Silica Gel | Adsorption | Purification of (-)-Alismoxide from less complex mixtures. |

| Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel, Reversed-phase silica | Adsorption, Partition | Intermediate purification step with improved resolution. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or Normal-phase silica | Partition, Adsorption | Final purification to obtain high-purity (-)-Alismoxide. |

Spectroscopic and Analytical Techniques for Initial Characterization and Dereplication

The initial analysis of crude or partially purified extracts from sources like Alisma orientale involves a suite of spectroscopic methods. These techniques provide a chemical fingerprint of the constituents, allowing for the rapid identification of known compounds such as (-)-Alismoxide.

General spectroscopic methods offer a preliminary but valuable overview of the functional groups and electronic nature of the isolated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. For a sesquiterpenoid like (-)-Alismoxide, which lacks significant chromophores (i.e., extensive systems of conjugated double bonds or aromatic rings), the UV-Vis spectrum is not expected to show strong absorption bands in the 200–800 nm range. Its primary utility in the dereplication of (-)-Alismoxide is as a negative indicator; the absence of significant UV absorption helps to rule out the presence of many other classes of natural products, such as flavonoids or alkaloids, which possess strong chromophores.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of (-)-Alismoxide, the molecule's covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. The resulting IR spectrum provides a unique fingerprint. For (-)-Alismoxide, the spectrum would be characterized by specific absorption bands. For instance, the presence of C-H bonds in its alkyl framework would lead to stretching and bending vibrations. A key feature would be the C-O stretching vibrations associated with the ether linkage of the oxide ring. The absence of a strong, broad absorption band around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl (-OH) groups, distinguishing it from related hydroxylated sesquiterpenoids.

Table 1: Illustrative IR Spectroscopic Data for a Guaiane (B1240927) Sesquiterpenoid Ether like (-)-Alismoxide This table presents typical absorption ranges for the functional groups present in (-)-Alismoxide. Actual values may vary based on experimental conditions.

| Functional Group | Vibration Type | Typical Absorption Range (cm⁻¹) |

| C-H (sp³) | Stretching | 2850–3000 |

| C-H (sp³) | Bending | 1350–1480 |

| C-O (Ether) | Stretching | 1070–1150 |

Application of Advanced Mass Spectrometry (e.g., HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the dereplication of natural products. It provides an extremely precise measurement of a compound's mass, which allows for the unambiguous determination of its elemental formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is particularly well-suited for analyzing compounds like (-)-Alismoxide that can be ionized in solution. In HR-ESI-MS, the sample is dissolved and sprayed into the mass spectrometer, where it forms charged droplets. The solvent evaporates, leaving charged molecular ions that are then guided into the mass analyzer. The analyzer measures the mass-to-charge ratio (m/z) of these ions with very high accuracy (typically to within 0.0001 atomic mass units).

For (-)-Alismoxide, HR-ESI-MS analysis would typically detect the protonated molecule, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. By comparing the highly accurate measured m/z value with the theoretical masses of potential elemental compositions, a single, unique molecular formula can be confidently assigned. This is a critical step in dereplication, as it can differentiate (-)-Alismoxide from other compounds that might have the same nominal mass but a different elemental makeup. For example, confirming the molecular formula as C₁₅H₂₆O allows researchers to rapidly search databases for known compounds with this formula and matching spectroscopic characteristics, leading to the swift identification of (-)-Alismoxide.

Table 2: HR-ESI-MS Data for (-)-Alismoxide

| Molecular Formula | Adduct | Theoretical m/z |

| C₁₅H₂₆O | [M+H]⁺ | 223.2056 |

| C₁₅H₂₆O | [M+Na]⁺ | 245.1876 |

Biosynthetic Pathways and Enzyme Mechanisms Relevant to Alismoxide

Investigation of Primary Isoprenoid Precursor Pathways (e.g., Mevalonic Acid Pathway)

The journey to (-)-alismoxide begins with the universal building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.orgmdpi.com In plants, these C5 units are produced by two distinct pathways: the mevalonate (B85504) (MVA) pathway, active in the cytosol and mitochondria, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com Sesquiterpenes, which are C15 compounds, are typically derived from the MVA pathway. nih.gov

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.comwikipedia.org This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a critical regulatory step in the pathway. numberanalytics.comfiveable.me A series of phosphorylation and decarboxylation reactions follows, converting mevalonic acid into IPP. numberanalytics.comwikipedia.org IPP can then be reversibly isomerized to DMAPP. mdpi.com

The synthesis of the direct precursor to all sesquiterpenes, farnesyl pyrophosphate (FPP), is achieved through the sequential condensation of IPP units. First, one molecule of IPP is condensed with one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP). mdpi.com Subsequently, another IPP molecule is added to GPP by the action of FPP synthase (FPPS) to yield the C15 FPP. mdpi.com This acyclic precursor contains the requisite 15 carbon atoms and is poised for the complex cyclization reactions that define the structure of (-)-alismoxide.

Table 1: Key Steps of the Mevalonic Acid (MVA) Pathway Leading to Farnesyl Pyrophosphate (FPP)

| Step | Starting Material(s) | Key Enzyme | Product |

| 1 | 2x Acetyl-CoA | Thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonic Acid |

| 4 | Mevalonic Acid | Mevalonate Kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate Kinase | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Mevalonate Diphosphate (B83284) Decarboxylase | Isopentenyl Pyrophosphate (IPP) |

| 7 | IPP | IPP Isomerase | Dimethylallyl Pyrophosphate (DMAPP) |

| 8 | IPP + DMAPP | GPP Synthase | Geranyl Pyrophosphate (GPP) |

| 9 | GPP + IPP | FPP Synthase | Farnesyl Pyrophosphate (FPP) |

This interactive table summarizes the enzymatic progression from acetyl-CoA to the C15 sesquiterpene precursor, FPP.

Elucidation of Guaiane (B1240927) Sesquiterpenoid Synthase Mechanisms

The formation of the characteristic bicyclic guaiane skeleton of (-)-alismoxide from the linear FPP precursor is a pivotal step catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically guaiane sesquiterpenoid synthases. researchgate.netsioc-journal.cn These enzymes orchestrate a complex intramolecular cyclization cascade initiated by the ionization of the diphosphate group from FPP, generating a farnesyl carbocation.

The general mechanism involves:

Ionization: The diphosphate moiety of FPP is eliminated to form an allylic carbocation.

Cyclization: The carbocation undergoes an enzyme-mediated, stereospecific attack by a distal double bond. For guaianes, this typically involves the formation of a 10-membered germacrene intermediate, such as germacrene A. researchgate.net

Secondary Cyclization and Rearrangements: The germacrene intermediate is then protonated and undergoes a second cyclization to form the 5/7-membered bicyclic guaiane carbocation. This cation is highly reactive and can undergo a series of rearrangements, including 1,2- and 1,3-hydride shifts and methyl migrations, which are critical for generating the vast diversity of sesquiterpenoid skeletons. researchgate.net Computational studies have indicated that 1,3-hydride shifts are relatively rare and are typically possible only in specific stereochemical contexts, such as trans-fused guaiane systems. researchgate.net

Termination: The reaction cascade is terminated by either deprotonation to yield a stable olefin or by the quenching of the carbocation with a water molecule to introduce a hydroxyl group. researchgate.net

The active site of the synthase plays a crucial role in stabilizing the highly reactive carbocation intermediates and directing the cyclization and rearrangement cascade toward a specific product, ensuring high regio- and stereoselectivity.

Proposed Enzymatic Cascades Leading to the Alismoxide (B1243908) Skeleton

Following the formation of the core guaiane ring system by a sesquiterpene synthase, further structural modifications are required to produce (-)-alismoxide. These "tailoring" reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. mdpi.com

While the precise enzymatic sequence for (-)-alismoxide has not been fully elucidated in vivo, a plausible biosynthetic pathway can be proposed based on its structure and known enzymatic transformations. bjmu.edu.cn The key structural features of alismoxide are two hydroxyl groups and an ether bridge. ontosight.ai

A proposed enzymatic cascade might proceed as follows:

Formation of a Guaianediol Intermediate: A guaiane synthase first produces a precursor guaianediene hydrocarbon.

Hydroxylation Events: Two separate, stereospecific hydroxylation reactions, likely catalyzed by CYP450 enzymes, install hydroxyl groups at positions C4 and C10 of the guaiane skeleton. This would form a guaienediol intermediate. The synthesis of (+)-alismoxide has been achieved through the formal chemo-, regio-, and stereoselective addition of water to a guaia-3,6-diene derivative, lending support to a diol intermediate in the biosynthetic pathway. nih.govacs.org

Oxide Bridge Formation: The final step is the formation of the characteristic oxide bridge. This is likely an intramolecular cyclization (etherification) where one of the hydroxyl groups attacks a nearby carbon atom. This reaction could be enzyme-catalyzed to ensure the correct stereochemistry of the final product, (-)-alismoxide.

Enzymatic cascades, where a series of reactions occur in a controlled sequence, are common in the biosynthesis of complex natural products. nih.gov These cascades can involve electrophilic, nucleophilic, or radical-based mechanisms to achieve intricate molecular architectures. nih.gov

Chemoenzymatic and Mutasynthetic Approaches for Biosynthetic Pathway Probing

Elucidating the intricate details of biosynthetic pathways can be challenging. Chemoenzymatic synthesis and mutasynthesis are powerful techniques used to probe and manipulate these pathways to understand enzyme mechanisms and generate novel natural product analogs. rsc.orgnih.gov

Chemoenzymatic synthesis combines chemical synthesis with biological catalysis. mdpi.com This approach allows for the creation of unnatural precursor molecules that are not found in nature. These synthetic precursors can then be fed to purified enzymes or whole-cell systems to investigate the substrate flexibility and reaction mechanisms of the biosynthetic enzymes. rsc.orgnih.gov For example, synthetic analogs of FPP could be used to probe the active site of the guaiane synthase involved in alismoxide biosynthesis. This strategy has been widely applied to generate novel epoxyketones and other complex molecules. nih.gov

Mutasynthesis , also known as mutational biosynthesis, is a related technique that involves genetically modifying a microorganism to block the production of a natural precursor. rsc.orgnih.gov A synthetic analog of that precursor is then supplied to the culture, which the organism's remaining biosynthetic machinery can process to create a new "unnatural" natural product. rsc.org This is particularly useful when the synthetic precursor competes poorly with the natural substrate. rsc.org While a major limitation is that precursors essential for primary metabolism cannot be knocked out, this method has been instrumental in creating libraries of antibiotics and other complex molecules. rsc.orgnih.gov

These approaches, which merge the power of chemical synthesis with the selectivity of enzymatic reactions, are invaluable for interrogating complex biosynthetic pathways like that of (-)-alismoxide and for engineering the production of novel, high-value terpenoids. researchgate.net

Chemical Synthesis and Stereocontrolled Construction of Alismoxide

Total Synthetic Strategies for the Enantioselective Formation of (-)-Alismoxide

The first total synthesis of the enantiomer, (+)-Alismoxide, was a pivotal achievement that also served to correct the structural assignment of a natural guaienediol to (-)-Alismoxide. nih.govacs.org The strategies devised for the synthesis of the (+) enantiomer are directly applicable to the natural (-)-Alismoxide, typically by employing enantiomeric starting materials or chiral reagents.

A key breakthrough in the synthesis of the alismoxide (B1243908) core was reported by Blay, García, Molina, and Pedro. Their approach hinged on a formal chemo-, regio-, and stereoselective addition of water to a carefully chosen guaiane (B1240927) diene precursor. nih.govacs.org This transformation efficiently installed the requisite hydroxyl group with the correct stereochemistry, which is a precursor to the oxetane (B1205548) ring.

The strategy commenced from 10α-acetoxy-1αH,5βH-guaia-3,6-diene. The critical step involved the selective hydration of the C3-C4 double bond. This was followed by a reduction step to yield the target molecule. nih.gov The success of this synthesis relies on the inherent reactivity and conformation of the guaiane system, which directs the incoming nucleophile to the desired face of the molecule. The introduction of new reagents and methods continues to advance the chemo-, regio-, and stereoselective synthesis of complex molecules. mdpi.com

Table 1: Key Transformation in the Synthesis of (+)-Alismoxide

| Starting Material | Key Reagent/Condition | Transformation | Product | Reference |

|---|

The development of such stereocontrolled transformations is fundamental to modern organic synthesis, enabling access to stereochemically rich architectures from pluripotent building blocks like cyclohexadienone derivatives. rsc.orgrsc.org

Radical-mediated reactions offer powerful methods for the construction of complex cyclic systems through atom- and step-economical domino processes. nih.gov These reactions often proceed under mild conditions and show high levels of selectivity. mdpi.com Strategies involving radical cyclization and fragmentation have been successfully applied to the synthesis of other terpenoids with seven-membered rings, such as alismol (B205860) and dictamnol. acs.org

In the context of (-)-Alismoxide, a hypothetical approach could involve a radical cascade to assemble the bicyclo[5.3.0]decane skeleton. For instance, a radical cyclization could be initiated from an acyclic precursor to form the five- and seven-membered rings in a single step. researchgate.net Alternatively, a radical fragmentation/elimination sequence from a strained polycyclic intermediate could be employed to regioselectively form the seven-membered ring and its embedded double bonds. acs.org Such strategies often utilize precursors like α-bromo thioesters or xanthates to generate the key radical species. mdpi.comscielo.org.mx While a specific radical-based synthesis of Alismoxide is not prominently reported, the principles are well-established for constructing similar molecular frameworks. mdpi.com

The synthesis of (+)-Alismoxide by Blay and coworkers can be considered highly efficient and aligns with the philosophy of protecting-group-free (PGF) synthesis. nih.govcolab.ws By leveraging the intrinsic reactivity of a complex, late-stage intermediate, the synthesis proceeds without the need for explicitly masking functional groups, thereby enhancing its elegance and practicality. acs.org The development of chemoselective methodologies is crucial for the successful execution of PGF synthesis. researchgate.net Recent advances have demonstrated the power of this approach, for example, in the radical C-glycosylation using unprotected glycosyl dithiocarbamates. rsc.org

Formal Syntheses and Key Intermediate Development

A formal synthesis concludes with the preparation of a known intermediate that has previously been converted into the final natural product. rsc.orgchemrxiv.org Such an approach is valuable as it can establish a new, potentially more efficient route to a critical juncture in a known total synthesis.

In the context of (-)-Alismoxide, the guaiane skeleton itself represents a key intermediate. The development of synthetic routes to access functionalized guaianes is therefore of high importance. The synthesis reported by Blay et al. effectively provides a route to the alismoxide structure from the key intermediate 10α-acetoxy-1αH,5βH-guaia-3,6-diene. nih.gov The development of novel methods to access such "overbred intermediates"—complex structures that can be fragmented to the desired target—is a powerful strategy in organic synthesis. researchgate.net

Table 2: Key Intermediates in Guaiane Sesquiterpene Synthesis

| Intermediate | Significance | Synthetic Utility | Reference |

|---|---|---|---|

| Guaiane Skeleton | Core bicyclic structure of a large class of sesquiterpenoids. | Precursor for Alismoxide, Alismol, Dictamnol, etc. | nih.govacs.org |

The ability to construct such key intermediates enantioselectively is often the cornerstone of a successful total synthesis of a chiral natural product. nih.govnih.govrsc.orgrsc.org

Development of Synthetic Methodologies for Alismoxide Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is crucial for probing its biological activity and elucidating structure-activity relationships (SAR). aurorabiomed.comresearchgate.net Synthetic routes developed for a total synthesis can often be adapted to produce a variety of related structures. ijper.orgupi.edu

The synthetic strategy towards Alismoxide is amenable to the creation of such derivatives. For instance, the key hydration step could potentially be intercepted with other nucleophiles, such as alcohols or amines, to generate novel ether or amino analogues, respectively. Furthermore, the synthesis of (+)-4-epi-Alismoxide, an epimer of Alismoxide, was accomplished alongside the main target. nih.govacs.org This was instrumental in confirming the stereochemical assignments of the natural product. The ability to generate such stereoisomers provides valuable chemical probes for biological studies. By modifying the substituents on the guaiane framework, a library of Alismoxide derivatives could be generated to explore the chemical space around the natural product.

Advanced Spectroscopic Analysis and Absolute Stereochemical Elucidation of Alismoxide

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of (-)-Alismoxide, providing detailed information about the carbon skeleton and the relative orientation of its substituents. The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of one-dimensional and two-dimensional NMR experiments.

The structural assignment is confirmed through the synthesis of its enantiomer, (+)-Alismoxide, whose spectroscopic data are in agreement with those of the natural product. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented in the table below.

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

|---|---|---|---|

| 1 | 48.8 | 1.83 | m |

| 2 | 27.1 | 1.65, 2.02 | m, m |

| 3 | 32.8 | 2.22, 2.35 | m, m |

| 4 | 80.5 | - | - |

| 5 | 58.9 | 1.96 | d (10.5) |

| 6 | 123.6 | 5.38 | br s |

| 7 | 144.3 | - | - |

| 8 | 32.0 | 2.20, 2.41 | m, m |

| 9 | 36.5 | 1.90, 2.10 | m, m |

| 10 | 83.4 | - | - |

| 11 | 27.9 | 1.75 | sept (6.8) |

| 12 | 21.0 | 0.98 | d (6.8) |

| 13 | 21.1 | 0.99 | d (6.8) |

| 14 | 17.0 | 1.25 | s |

| 15 | 17.6 | 1.71 | s |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. nih.govlibretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For (-)-Alismoxide, correlations are observed between H-1 and protons at C-2 and C-5, between the geminal protons at C-2 and C-3, and between the isopropyl methine proton (H-11) and the methyl protons at C-12 and C-13. These correlations help to piece together the spin systems within the molecule. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edunih.gov Each proton signal is mapped to its attached carbon, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the olefinic proton signal at 5.38 ppm correlates with the carbon signal at 123.6 ppm, assigning them to C-6 and H-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for connecting the different spin systems and identifying quaternary carbons by showing correlations between protons and carbons separated by two or three bonds. nih.gov Key HMBC correlations for (-)-Alismoxide would include those from the methyl protons H₃-14 to the quaternary carbon C-4 and the ether carbon C-10, and from the methyl protons H₃-15 to the olefinic carbons C-6 and C-7. These long-range correlations are instrumental in confirming the guaiane (B1240927) skeleton and the position of the ether linkage.

NOESY/ROESY for Relative Stereochemical Correlations

The relative stereochemistry of (-)-Alismoxide is determined using through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments. columbia.eduresearchgate.net These techniques detect protons that are in close spatial proximity, irrespective of their bonding connectivity. ambeed.cndtu.dk

For (-)-Alismoxide, key NOE correlations would be expected between:

H-1 and H-5, indicating their cis relationship on the seven-membered ring.

The methyl protons H₃-14 and H-5, establishing the stereochemistry at the C-4 position.

H-1 and the protons on C-9, defining the ring junction stereochemistry.

These spatial relationships, established through NOESY/ROESY, are critical for building an accurate three-dimensional model of the molecule and confirming the relative configuration of its multiple chiral centers. acdlabs.com

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of (-)-Alismoxide. sdsu.edu High-resolution mass spectrometry (HRMS) would yield an accurate mass measurement, allowing for the determination of the molecular formula, C₁₅H₂₄O₂.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that offer structural clues. libretexts.orgwhitman.edu As a sesquiterpene ether, (-)-Alismoxide is expected to undergo fragmentation through several key pathways: chemguide.co.ukscienceready.com.au

Loss of an isopropyl group: A prominent fragment would likely correspond to the loss of a 43 Da fragment (C₃H₇), resulting from the cleavage of the isopropyl group at C-7.

Loss of a methyl group: Cleavage of one of the methyl groups (e.g., at C-4 or C-10) would lead to an [M-15]⁺ peak.

Retro-Diels-Alder (RDA) type reactions: The bicyclic system containing a double bond may undergo RDA fragmentation, leading to characteristic cleavage of the seven-membered ring.

Cleavage of the ether ring: Fragmentation involving the opening of the tetrahydrofuran (B95107) ring would also produce diagnostic ions.

Analysis of these fragmentation pathways helps to corroborate the proposed structure derived from NMR data. cas.cn

X-ray Crystallography for Definitive Solid-State Structural Proof (if available)

X-ray crystallography provides the most definitive and unambiguous proof of a molecule's structure and absolute stereochemistry by mapping the electron density of a single crystal. blogspot.comwikipedia.org It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. faccts.de

To date, a single-crystal X-ray diffraction analysis for (-)-Alismoxide has not been reported in the scientific literature. The structural elucidation, therefore, relies entirely on the combination of other spectroscopic methods and chemical synthesis. Should a suitable crystal of (-)-Alismoxide be obtained in the future, X-ray analysis would provide the ultimate confirmation of the structure and stereochemistry established by NMR and chiroptical techniques.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like (-)-Alismoxide. The absolute stereochemistry of the synthetic enantiomer, (+)-alismoxide, has been established, which in turn confirms the absolute configuration of the natural (-)-alismoxide. nih.gov

Optical Rotation: The specific rotation ([α]D) is a fundamental chiroptical measurement. Natural alismoxide (B1243908) was found to be levorotatory, hence the designation (-)-Alismoxide. The synthesis of (+)-alismoxide with a known absolute configuration and a positive specific rotation confirmed the mirror-image relationship. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An experimental ECD spectrum of (-)-Alismoxide would exhibit specific Cotton effects (positive or negative peaks) corresponding to its electronic transitions. nih.gov By comparing the experimental spectrum to a theoretically calculated spectrum for a specific enantiomer (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration can be unambiguously assigned. faccts.deunits.it For (-)-Alismoxide, the experimental ECD spectrum would be expected to be a mirror image of the spectrum calculated for the known structure of (+)-alismoxide.

Preclinical Biological Activity Profiling and Mechanistic Investigations of Alismoxide

In Vitro Cellular and Molecular Studies on Anti-inflammatory and Immunomodulatory Activities

(-)-Alismoxide has demonstrated notable effects on key pathways and cellular models associated with inflammation and immune response.

Inflammation is a critical biological response, and macrophages play a central role in its mediation. When activated by stimuli like lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO). mdpi.commdpi.com The overproduction of NO is a hallmark of chronic inflammatory conditions.

Scientific investigations have shown that (-)-Alismoxide possesses anti-inflammatory activity by inhibiting the production of NO in activated macrophage cells. medchemexpress.com In studies using the murine macrophage cell line RAW264.7, (-)-Alismoxide was found to significantly inhibit LPS-induced NO production. medchemexpress.comigi-global.com This inhibitory effect was quantified, demonstrating the compound's potency as a potential anti-inflammatory agent. medchemexpress.com

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| (-)-Alismoxide | RAW264.7 (Murine Macrophages) | Inhibition of LPS-induced Nitric Oxide Production | 4.3 μM | medchemexpress.com |

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading components of the extracellular matrix. nih.gov Overexpression of MMPs, such as MMP-1 (collagenase), is implicated in skin aging and pathological conditions, often induced by external stressors like UVB radiation. researchgate.netmdpi.com Human keratinocyte cell lines, like HaCaT, are standard models for studying the effects of compounds on skin-related cellular processes. nih.govnih.gov

Research has shown that (+)-Alismoxide, an enantiomer of (-)-Alismoxide, effectively modulates MMP expression. In a study involving UVB-irradiated HaCaT cells, (+)-Alismoxide was found to inhibit the elevated expression of MMP-1 at both the messenger RNA (mRNA) and protein levels in a concentration-dependent manner. researchgate.net This suggests that the compound can interfere with the signaling pathways that lead to the degradation of the dermal matrix. The inhibitory effect was significant, indicating a protective potential against UVB-induced damage. researchgate.net

| Parameter | Effect | Fold Reduction (Approx.) | Reference |

|---|---|---|---|

| MMP-1 mRNA Expression | Reduced by (+)-Alismoxide | 8.9-fold | researchgate.net |

| MMP-1 Protein Level | Decreased by (+)-Alismoxide | 9.2-fold | researchgate.net |

Allergic reactions are hypersensitivity responses of the immune system, classified into different types. nih.govfrontiersin.org These reactions involve various cells, such as mast cells and basophils, and are mediated by antibodies like IgE and IgG. nih.govfrontiersin.org Cellular and animal models are used to screen for compounds that can modulate these complex pathways. frontiersin.org

A methanol (B129727) extract from Alisma orientale, which contains alismoxide (B1243908), was found to inhibit multiple types of allergic reactions. jst.go.jp Specifically, isolated alismoxide demonstrated an inhibitory effect on the direct passive Arthus reaction (DPAR) in rats, which is a model for type III hypersensitivity. jst.go.jp This type of reaction involves the formation of immune complexes of antigen and IgG, leading to complement activation and inflammation. jiaci.org The finding indicates that alismoxide can interfere with antibody-mediated allergic responses. jst.go.jp

Preclinical Assessment of Antiproliferative and Cytostatic Effects

The potential of (-)-Alismoxide as an anticancer agent has been evaluated through its effects on the growth and proliferation of various cancer cell lines.

The antiproliferative activity of a compound is typically assessed by its ability to inhibit the growth of cancer cells, with cytotoxicity (cell-killing ability) measured by the IC₅₀ value. Studies on (-)-Alismoxide have yielded nuanced results.

Investigations into the cytotoxic effects of (-)-Alismoxide have shown that it is largely inactive against several human cancer cell lines, with reported IC₅₀ values greater than 100 µM. preprints.org However, further studies revealed that despite its low direct cytotoxicity, (-)-Alismoxide exhibits a significant cytostatic effect, meaning it inhibits cell proliferation without directly killing the cells. mdpi.com At concentrations of 30 µg/mL and 100 µg/mL, alismoxide was observed to inhibit the proliferation of cells by 50% compared to untreated controls. mdpi.com In contrast, a related compound, 10-O-methyl alismoxide, did show moderate cytotoxic activity against HeLa and U937 cells. preprints.org

| Compound | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| (-)-Alismoxide | HeLa (Cervical Cancer) | Inactive (>100 µM) | preprints.org |

| (-)-Alismoxide | U937 (Histiocytic Lymphoma) | Inactive (>100 µM) | preprints.org |

| (-)-Alismoxide | MCF-7 (Breast Cancer) | Inactive (>100 µmol/mL) | preprints.org |

| (-)-Alismoxide | A549 (Lung), HepG2 (Liver), MDA (Breast) | Cytostatic effect observed | mdpi.comresearchgate.net |

| 10-O-methyl alismoxide | HeLa (Cervical Cancer) | 38 µM | preprints.org |

| 10-O-methyl alismoxide | U937 (Histiocytic Lymphoma) | 50 µM | preprints.org |

The primary antiproliferative effect of (-)-Alismoxide appears to be cytostatic. mdpi.com While the precise molecular mechanisms behind this growth inhibition have not been fully elucidated for alismoxide itself, insights can be drawn from the activities of other related terpenoids.

The cytostatic effect observed could potentially be due to an arrest of the cell cycle at one of its phases, such as G1 or G2/M, a mechanism observed for other natural compounds in HeLa and MCF-7 cells. unja.ac.id Many terpenoids exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. nih.gov For instance, some sesquiterpenoids have been found to induce apoptosis (programmed cell death) by regulating the MAPK signaling pathway or through the mitochondrial-mediated caspase pathway. sci-hub.senih.gov Other terpenoids from Alisma species, such as Alisol B, have been shown to induce apoptosis and cell cycle arrest in breast cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. researchgate.net It is plausible that the cytostatic activity of (-)-Alismoxide involves the modulation of similar pathways, such as the PI3K/Akt/mTOR or MAPK pathways, which are common targets for terpenoids in cancer cells. nih.gov

Receptor and Enzyme Interaction Studies

Inhibition of Viral Enzymes (e.g., HIV-1 Protease)

(-)-Alismoxide has been identified as a compound with potential antiviral properties, specifically through the inhibition of viral enzymes. Research has shown that (-)-Alismoxide, isolated from the Red Sea soft coral Litophyton arboreum, demonstrates inhibitory activity against HIV-1 protease (PR). nih.gov HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), as it cleaves polyproteins into functional viral proteins. dovepress.com The inhibition of this enzyme is a key mechanism of action for several antiretroviral drugs. dovepress.com

In one study, (-)-Alismoxide was among several compounds isolated from Litophyton arboreum that were evaluated for their biological activity. nih.gov While some other compounds from the same source showed strong inhibitory activity against HIV-1 PR with specific IC₅₀ values, the precise IC₅₀ value for (-)-Alismoxide was not detailed in the available research. However, it was noted for its cytostatic action in HeLa cells, suggesting its potential inclusion in virostatic cocktails. nih.govresearchgate.net This cytostatic effect, which inhibits cell growth and replication, could be beneficial in controlling viral infections.

Further research has highlighted the general potential of sesquiterpenoids, the class of compounds to which (-)-Alismoxide belongs, in antiviral drug development. nih.govsemanticscholar.org Natural compounds are a significant source of new antiviral agents due to their broad spectrum of biological activities and ability to act on various stages of the viral life cycle. semanticscholar.org

Modulation of Smooth Muscle Contraction (e.g., Isolated Bladder and Vascular Smooth Muscle)

(-)-Alismoxide has demonstrated notable effects on the contraction of smooth muscle tissues, particularly in isolated bladder and vascular smooth muscle preparations. screenlib.com Smooth muscle contraction is a complex physiological process crucial for the function of various organs, including the urinary bladder and blood vessels. nih.govplos.orgnih.gov

Studies have shown that (-)-Alismoxide exhibits an inhibitory effect on the contraction of isolated bladder smooth muscle induced by carbachol. screenlib.com Carbachol is a cholinergic agonist that mimics the action of acetylcholine, a neurotransmitter that causes contraction of the detrusor muscle in the bladder wall, leading to urination. nih.govcancer.gov The ability of (-)-Alismoxide to counteract this induced contraction suggests a potential role in modulating bladder function.

In addition to its effects on bladder smooth muscle, (-)-Alismoxide has also been found to inhibit vascular contraction. Specifically, it has an inhibitory effect on vascular contraction induced by a high concentration of potassium chloride (KCl). screenlib.com High concentrations of KCl cause depolarization of the smooth muscle cell membrane, leading to the opening of voltage-gated calcium channels and subsequent muscle contraction. The inhibitory action of (-)-Alismoxide on this process indicates a potential vasorelaxant effect. This is consistent with findings for other sesquiterpenoids isolated from Curcumae Rhizoma, which have also been shown to have vasorelaxant effects against KCl-induced contractions. nih.gov

The modulation of smooth muscle contraction by (-)-Alismoxide points to its potential as a pharmacological tool for studying and possibly influencing conditions related to smooth muscle dysfunction.

Ligand Activity with Nuclear Receptors (e.g., Pregnane X Receptor, Farnesol X Receptor)

Currently, there is no direct scientific evidence available from the search results specifically detailing the ligand activity of (-)-Alismoxide with the Pregnane X Receptor (PXR) or the Farnesol X Receptor (FXR).

While research has been conducted on the various biological activities of (-)-Alismoxide and related compounds from its natural sources, such as Alisma orientale and soft corals, the specific interactions with PXR and FXR have not been a focus of the available studies. nih.govnih.gov These nuclear receptors play crucial roles in regulating the metabolism and detoxification of foreign substances, as well as in lipid and glucose homeostasis.

Further research is required to determine if (-)-Alismoxide or its metabolites interact with these or other nuclear receptors, which could provide additional insights into its mechanisms of action and potential therapeutic applications.

Other Identified Biological Actions in Preclinical Models

Antimicrobial Spectrum and Potency

(-)-Alismoxide has been identified as having antimicrobial properties, although the extent of its activity appears to vary across different studies and microbial species. As a sesquiterpenoid, it belongs to a class of natural compounds known for their diverse biological activities, including antibacterial and antifungal effects. mdpi.com

In a study evaluating compounds from the soft coral Lobophytum sp., (-)-Alismoxide displayed moderate antibacterial activity against all tested bacteria, which included P. aeruginosa, S. aureus, S. epidermis, and S. pneumonia. tjpr.org The minimum inhibitory concentration (MIC) for (-)-Alismoxide was reported as 30 μg/mL, with inhibition zone diameters ranging from 11 to 15 mm. tjpr.org

Another study on compounds isolated from the rhizomes of Alisma orientale also identified (-)-Alismoxide, but the primary focus of the antibacterial testing in that particular study was on other major constituents. nih.gov However, research on sesquiterpenes from Curcumae Rhizoma has shown that this class of compounds, which includes (-)-Alismoxide, can exhibit broad-spectrum antibacterial and antifungal properties. nih.gov

Conversely, a study on metabolites from the soft coral Litophyton arboreum reported that (-)-Alismoxide did not show significant activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus, with MIC values being greater than 100 µmol/mL. encyclopedia.pub It also exhibited weak antifungal activity against Candida albicans and Aspergillus niger. encyclopedia.pub

These differing findings suggest that the antimicrobial efficacy of (-)-Alismoxide may be dependent on the specific microbial strains tested and the concentrations used.

Table of Antimicrobial Activity for (-)-Alismoxide

| Source Organism | Test Microorganism | Activity | MIC | Inhibition Zone | Citation |

|---|---|---|---|---|---|

| Lobophytum sp. | P. aeruginosa, S. aureus, S. epidermis, S. pneumonia | Moderate | 30 μg/mL | 11 – 15 mm | tjpr.org |

| Litophyton arboreum | E. coli, P. aeruginosa, B. cereus, B. subtilis, S. aureus | Inactive | >100 µmol/mL | Not Reported | encyclopedia.pub |

Metabolic Modulation (e.g., Glucose Uptake, Hypolipidemic Effects in in vitro and non-human in vivo models)

Preclinical studies suggest that compounds from Alisma species, the natural source of (-)-Alismoxide, can modulate metabolic processes, including glucose and lipid metabolism. While direct studies on the metabolic effects of isolated (-)-Alismoxide are limited, research on extracts and other related compounds from Alismatis Rhizoma provides some context.

Extracts of Alismatis Rhizoma have been shown to increase glucose uptake in 3T3-L1 adipocyte models. nih.gov This effect is considered beneficial for managing high blood glucose levels, a hallmark of type 2 diabetes. nih.gov The mechanism for this increased glucose uptake by related compounds, such as alisol A-24-acetate, involves the activation of the AMPK pathway, which in turn promotes the translocation of GLUT4 glucose transporters to the cell surface. nih.gov

In addition to effects on glucose metabolism, extracts from Alismatis Rhizoma have demonstrated the potential to inhibit α-glucosidase activity, an enzyme that breaks down carbohydrates into glucose. nih.gov By inhibiting this enzyme, the rate of glucose absorption from the gut can be slowed, helping to control post-meal blood sugar spikes.

Regarding lipid metabolism, some triterpenes from Alismatis Rhizoma have been found to lower plasma and liver cholesterol levels in rats fed a high-fat diet. wakan-iyaku.gr.jp While this points to the hypolipidemic potential of constituents from this plant, specific data on (-)-Alismoxide's role in these effects is not yet available.

It is important to note that while these findings are promising, they are based on preclinical models and often utilize extracts or related compounds rather than purified (-)-Alismoxide. Further research is necessary to specifically elucidate the metabolic modulatory effects of (-)-Alismoxide.

Table of Compound Names Mentioned

| Compound Name |

|---|

| (-)-Alismoxide |

| Acetylcholine |

| Alisol A-24-acetate |

| Carbachol |

| Alismol (B205860) |

| Alisol F |

| Alisol B 23-acetate |

| Alisol C 23-acetate |

| Alisol A |

| 11-deoxyalisol A |

| 25-O-ethylalisol A |

| 25-anhydroalisol F |

| Alisol G |

| Sarcophytol M |

| 24-methylcholesta-5,24(28)-diene-3β-ol |

| 10-O-methyl alismoxide |

| (S)-chimyl alcohol |

| 7β-acetoxy-24-methylcholesta-5-24(28)-diene-3,19-diol |

| erythro-N-dodecanoyl-docosasphinga-(4E,8E)-dienine |

| 24-methylcholesta-5,24 (28)-diene-3β,7β,19-triol |

| Acetyl pepstatin |

| Alisol Q 23-acetate |

| Alisol B |

| 11-deoxyalisol C |

| 13β,17β-epoxyalisol B 23-acetate |

| 4β,12-dihydroxyguaian-6,10-diene |

| Alisolide |

| 16β-methoxyalisol B monoacetate |

| 16β-hydroxyalisol B 23-acetate |

| Chloramphenicol |

| Ampicillin |

| Curculide |

| Curcumol |

| Curdione |

| Procucumenol |

| Zeylanone epoxide |

| Sinkiangenorin E |

| Nepasaikosaponin k |

| Saikosaponin n |

| Saikosaponin h |

| Lycorine |

| Emetine |

| Berbamine |

| Papaverine |

| Fangchinoline |

| Cepharanthine |

| Tetrandrine |

| Wenyujinin Q |

| Zedoarondiol |

| Isozedoarondiol |

| Phaeocaulisin E |

| Procurcumadiol |

| Neoprocurcumenol |

| Germacrone |

| Isoprocurcumenol |

| 13-hydroxygermacrone |

| Dehydrocurdione |

| Curcumanolide A |

| Nardol |

| Aristol-9-ene |

| Cembrene A |

| Chalinasterol |

| Nephalsterol C |

| 10-O-methyl-orientalol A |

| 10-O-ethyl-alismoxide |

| 3β,4β-expoxy-chrysothol |

| Orientalol G |

| Orientalol H |

| Orientalols A |

| Orientalols C |

| Alisols C monoacetate |

| Alisols E-23-acetate |

| Alisols H |

| Alisols I |

| Alisols L-23-acetate |

| Alisols M-23-acetate |

| Alismaketones-B 23-acetate |

| Alismaketones-C 23-acetate |

| Alismalactone 23-acetate |

| 3-methylalismalactone 23-acetate |

| Alisols A monoacetate |

| Alisols B monoacetate |

| Alisols E |

| Alisols G |

| Alisols K-23-acetate |

| Alisols N-23-acetate |

| 11-deoxyalisol B |

| Indinavir |

| Tipranavir |

| Alisol D |

| Sitosterol 3-O-6-stearoyl-β-D-glucopyranoside |

| Myo-inositol hexaphosphate |

| 25-O-methylalisol A |

| 16-oxoalisol A |

Non-Human In Vivo Studies on Anti-allergic Responses (e.g., Direct Passive Arthus Reaction in Rats, Contact Dermatitis in Mice)

Investigations into the therapeutic potential of (-)-Alismoxide have explored its effects on allergic reactions in various non-human, in vivo models. These studies are crucial for understanding the compound's immunomodulatory activity, particularly concerning hypersensitivity reactions. Research has focused on models representing different types of allergic responses, including type III and type IV hypersensitivity.

Studies utilizing a rat model of direct passive Arthus reaction (DPAR), a classic model for type III (immune complex-mediated) allergic reactions, have demonstrated the inhibitory capacity of (-)-Alismoxide. chemfaces.comscreenlib.comjst.go.jp In this model, an inflammatory reaction is induced in the skin by the formation of antigen-antibody complexes. The administration of (-)-Alismoxide was found to suppress this reaction, indicating its potential to interfere with the pathological processes of type III allergies. chemfaces.comscreenlib.com

Further research into the components of Alisma orientale (Alismatis Rhizoma) identified (-)-Alismoxide as one of the active sesquiterpene constituents responsible for the anti-allergic effects of the plant's methanol extract. jst.go.jpnih.gov This extract was shown to inhibit the DPAR in rats, and subsequent analysis confirmed that (-)-Alismoxide, along with other terpenes like alismol, alisol A, alisol B, alisol A monoacetate, and alisol B monoacetate, contributes to this inhibitory activity. jst.go.jpnih.gov

In addition to type III reactions, the anti-allergic profile of (-)-Alismoxide has been assessed using a mouse model of contact dermatitis, which represents a type IV (delayed-type) hypersensitivity reaction. jst.go.jpnih.gov Specifically, the methanol extract of Alismatis Rhizoma, which contains (-)-Alismoxide, exhibited an inhibitory effect on the induction phase of picryl chloride-induced contact dermatitis in mice. nih.gov These findings suggest that the active components within the extract, including (-)-Alismoxide, can modulate the cell-mediated immune responses that underpin contact dermatitis. jst.go.jpnih.gov

The following table summarizes the key findings from these non-human in vivo studies on the anti-allergic activity of (-)-Alismoxide.

Table 1: Summary of In Vivo Anti-allergic Studies of (-)-Alismoxide

| Animal Model | Allergic Reaction Type | Observed Effect of (-)-Alismoxide or its Source Extract |

| Direct Passive Arthus Reaction (DPAR) in Rats | Type III Hypersensitivity | (-)-Alismoxide demonstrated an inhibitory effect on the inflammatory reaction. chemfaces.comscreenlib.comjst.go.jp |

| Picryl Chloride-Induced Contact Dermatitis (PC-CD) in Mice | Type IV Hypersensitivity | A methanol extract containing (-)-Alismoxide showed an inhibitory effect on the induction phase. jst.go.jpnih.gov |

Structure Activity Relationship Sar Studies of Alismoxide and Its Analogues

Identification of Structural Moieties Essential for Biological Efficacy

The biological activity of (-)-Alismoxide and its analogues is intrinsically linked to its guaiane (B1240927) skeleton, which features a fused seven- and five-membered ring system, and the presence of an ether linkage. um.edu.my Variations in the oxygenation patterns and substitutions on this core structure have been shown to modulate its biological effects, which include cytotoxic and anti-inflammatory properties. encyclopedia.pubnih.govjst.go.jp

Key structural components that appear to be critical for the biological efficacy of this class of compounds include:

The Guaiane Core: This bicyclic framework provides the fundamental three-dimensional scaffold upon which the pharmacophoric features are arranged. Its specific conformation is essential for interaction with biological targets.

The Oxide Bridge: The ether linkage between C5 and C8 in alismoxide (B1243908) is a defining feature. This moiety introduces rigidity to the structure and influences its polarity and ability to form hydrogen bonds, which can be critical for receptor binding.

Substitution at C10: Modifications at this position have a notable impact on activity. For instance, the natural analogue 10-O-methyl alismoxide , where a methoxy (B1213986) group replaces the hydroxyl group of a precursor, has demonstrated cytotoxicity against the MCF-7 breast cancer cell line. encyclopedia.pubnih.gov Another study reported the isolation of 10-O-ethyl-alismoxide , indicating that this position is amenable to modification. jst.go.jp

The Isopropenyl Group: The isopropenyl substituent at C7 is a common feature in many bioactive guaiane sesquiterpenoids. Its size, shape, and electronic properties likely contribute to the binding affinity and selectivity for specific biological targets.

Comparative activity data of alismoxide and its close analogues highlight the importance of these moieties. For example, while (-)-Alismoxide itself has shown variable cytotoxicity, with some studies reporting no significant activity against cell lines like A549, MCF-7, and HepG2 (IC50 > 100 µmol/mL), its analogue 10-O-methyl alismoxide displayed cytotoxicity against MCF-7 cells with an IC50 of 85.5 µg/mL. encyclopedia.pubnih.gov This suggests that methylation at the C10 position can enhance cytotoxic activity.

In the context of anti-inflammatory activity, a study on guaiane-type sesquiterpenoids from Alismatis Rhizoma evaluated their ability to inhibit nitric oxide (NO) production. jst.go.jp While IC50 values for alismoxide itself were not always reported as potent, related compounds showed moderate activity, indicating that the guaiane scaffold is a promising starting point for developing anti-inflammatory agents. jst.go.jp For example, alismol (B205860) and 4-epi-alismoxide showed moderate inhibition of NO production with IC50 values of 36.997 µM and 48.602 µM, respectively. jst.go.jp

Table 1: Biological Activity of (-)-Alismoxide and Selected Analogues

| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Source |

|---|---|---|---|---|

| (-)-Alismoxide | Cytotoxicity | A549, MCF-7, HepG2 | > 100 µmol/mL | nih.gov |

| 10-O-methyl alismoxide | Cytotoxicity | MCF-7 | 85.5 µg/mL | encyclopedia.pubnih.gov |

| Alismol | Anti-inflammatory (NO inhibition) | RAW264.7 cells | 36.997 µM | jst.go.jp |

| 4-epi-alismoxide | Anti-inflammatory (NO inhibition) | RAW264.7 cells | 48.602 µM | jst.go.jp |

Stereochemical Influence on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs and natural products. nih.govuou.ac.in Enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

(-)-Alismoxide possesses multiple chiral centers, meaning its spatial configuration is fixed and crucial for its interaction with biological macromolecules. The specific "(-)" designation refers to its levorotatory optical activity, which arises from its unique absolute configuration at these stereocenters. uou.ac.in

The preferential formation of one stereoisomer over another in a biological interaction is a key principle in drug action. numberanalytics.com Therefore, the synthesis of different stereoisomers of alismoxide and the evaluation of their biological activities would be a critical step in fully elucidating the SAR and identifying the most active and selective isomer.

Rational Design Principles for Modifying the Alismoxide Scaffold

Rational drug design aims to develop new compounds based on a thorough understanding of their biological targets and SAR. researchgate.net For the alismoxide scaffold, several rational design principles can be proposed to guide the synthesis of new, potentially more effective analogues. biorxiv.org

Modification of the C10 Position: As suggested by the activity of 10-O-methyl alismoxide, the C10 position is a prime target for modification. encyclopedia.pubnih.gov A systematic exploration of different alkyl and acyl groups at this position could lead to analogues with improved potency and altered pharmacokinetic properties. Introducing groups that can form additional hydrogen bonds or hydrophobic interactions might enhance binding to target proteins.

Alteration of the Ether Bridge: The oxide bridge is a key structural feature. Synthesizing analogues where this ether is replaced with other functional groups (e.g., an amine, a thioether) or where the ring is opened could reveal its importance for activity. Such modifications would significantly alter the conformation and electronic properties of the scaffold.

Functionalization of the Isopropenyl Group: The double bond of the isopropenyl group is a potential site for chemical modification. Reactions such as hydrogenation, epoxidation, or hydration could yield a series of new analogues. These changes would alter the steric bulk and electronic nature of this part of the molecule, which could modulate its interaction with biological targets.

Introduction of Aromatic Rings: Incorporating aromatic moieties into the structure could introduce new binding interactions, such as pi-pi stacking, with target proteins.

The goal of these modifications is to systematically probe the chemical space around the alismoxide scaffold to build a more comprehensive SAR model. gardp.org This knowledge can then be used to design compounds with optimized activity, selectivity, and drug-like properties. nih.gov

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, in silico Molecular Docking, Machine Learning Applications)

Computational chemistry offers powerful tools for accelerating drug discovery by predicting the properties of molecules and their interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For alismoxide and its analogues, a QSAR study would involve calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) and correlating them with a measured biological endpoint, such as IC50 values. nih.gov This could help identify the key physicochemical properties that govern activity and predict the potency of novel, unsynthesized analogues. researchgate.net

In silico Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.comsciencescholar.us If the biological target of (-)-alismoxide were known, docking studies could be used to visualize its binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govnih.gov This information would be invaluable for rational drug design, allowing for the targeted modification of the alismoxide scaffold to enhance these interactions and improve binding affinity. sciencescholar.us For instance, docking could reveal why 10-O-methyl alismoxide is more active than alismoxide itself by showing how the methyl group fits into a specific pocket of the binding site.

Machine Learning Applications: Machine learning (ML) algorithms are increasingly being used in drug discovery to analyze large datasets and build predictive models. researchgate.netnih.gov In the context of alismoxide, an ML model could be trained on the structures and activities of a library of guaiane sesquiterpenoids to predict the biological activity of new derivatives. dlr.de ML can handle complex, non-linear relationships that may be missed by traditional QSAR methods, potentially leading to more accurate predictions and novel insights into the SAR. nih.gov

While specific computational studies on (-)-Alismoxide are not widely reported in the literature, the application of these in silico methods holds significant promise for advancing our understanding of its SAR and for the rational design of new analogues with improved therapeutic potential.

Advanced Analytical Methodologies for Quantitative Analysis and Quality Control of Alismoxide

Development and Validation of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Methods

The development of a UPLC-MS method for (-)-Alismoxide involves optimizing chromatographic conditions to achieve efficient separation from other co-occurring compounds. This typically includes selecting an appropriate UPLC column, such as a C18 column, and developing a gradient elution program using a mobile phase like acetonitrile (B52724) and water with additives like formic acid to ensure good peak shape and ionization efficiency. researchgate.net The validation of such methods is critical to ensure they are reliable and reproducible for their intended purpose. nih.govfrontiersin.orgnih.gov Comprehensive validation assesses parameters including linearity, sensitivity, precision, accuracy, recovery, and stability. researchgate.netevotec.com For instance, a validated UPLC-MS/MS method for ten terpenoids in Rhizoma Alismatis, including alismoxide (B1243908), was achieved with a short analysis time of 7 minutes. researchgate.net

Tandem mass spectrometry, also known as MS/MS or MS², is a powerful technique that significantly enhances analytical selectivity and sensitivity. wikipedia.orgunt.edu The process involves multiple stages of mass analysis. In the first stage (MS1), a precursor ion—the molecular ion of the target analyte, in this case, (-)-Alismoxide—is selected from all the ions generated from the sample. This isolated precursor ion is then directed into a collision cell, where it collides with an inert gas (like argon), causing it to fragment into smaller, characteristic product ions. The second stage of the mass analyzer (MS2) then separates and detects these specific product ions. wikipedia.orglabmanager.com

This fragmentation process is highly specific to the chemical structure of the analyte, providing a high degree of certainty in identification and quantification. By monitoring a specific precursor-to-product ion transition, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), analysts can effectively filter out background noise from the sample matrix. unt.edunih.gov This results in a vastly improved signal-to-noise ratio, allowing for the detection and quantification of (-)-Alismoxide at very low concentrations with high precision, even in the presence of co-eluting interferences. labmanager.com

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules into gas-phase ions. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common sources used for this purpose. shimadzu.comlcms.cz

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for polar and moderately polar compounds. shimadzu.comyoutube.com It generates ions from a liquid phase by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. shimadzu.com

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile, and thermally stable compounds that are not easily ionized by ESI. youtube.comwikipedia.org In APCI, the eluent from the chromatograph is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge then ionizes the solvent vapor, which in turn transfers charge to the analyte molecules through gas-phase chemical reactions. wikipedia.org

In the comprehensive analysis of constituents from Rhizoma Alismatis, a dual-ionization approach has been shown to be highly effective. A study successfully utilized a UPLC-MS/MS system that switched between ESI and APCI modes during a single chromatographic run. The ESI mode was used for analyzing more polar triterpenoids, while the APCI mode was applied for the quantitative analysis of less polar sesquiterpenoids, including (-)-Alismoxide. researchgate.net This strategy allows for the simultaneous quantification of a wide range of compounds with different physicochemical properties in one analysis. researchgate.netlcms.cz

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Ionization Phase | Liquid Phase | Gas Phase wikipedia.org |

| Analyte Polarity | High to Moderate Polarity lcms.cz | Low to Moderate Polarity lcms.czwikipedia.org |

| Thermal Stability | Suitable for thermally labile compounds youtube.com | Requires thermal stability youtube.com |

| Molecular Weight | Suitable for small molecules and large biomacromolecules youtube.com | Typically used for compounds < 1500 Da wikipedia.org |

| Common Analytes | Peptides, Proteins, Polar Drugs, Saponins | Steroids, Nonpolar Lipids, Pesticides, Terpenoids wikipedia.org |

Chromatographic Fingerprinting and Profiling for Source Material Analysis

Chromatographic fingerprinting is a widely recognized and powerful strategy for the quality control of herbal medicines, including the source materials of (-)-Alismoxide. tandfonline.comtsijournals.comnih.gov This technique generates a unique and characteristic chemical profile, or "fingerprint," of a botanical sample. mdpi.com This fingerprint serves as a benchmark for authenticating the species, evaluating quality, and ensuring the consistency and stability of different batches of the raw material. tsijournals.com

UPLC and HPLC are the predominant techniques used to establish these fingerprints. d-nb.infonih.gov For Alisma orientale, the source of (-)-Alismoxide, several studies have developed HPLC-DAD and UPLC fingerprinting methods. tandfonline.comcabidigitallibrary.org A typical chromatogram of a Rhizoma Alismatis extract displays a complex pattern of peaks, with researchers designating a number of "common peaks" that should be present in all authentic samples. tandfonline.com Some of these peaks have been identified as major triterpenoids like Alisol A, Alisol B, and their acetate (B1210297) derivatives, which are often considered key markers for quality assessment. nih.gov

To analyze the vast amount of data generated by fingerprinting, chemometric methods such as similarity analysis, principal component analysis (PCA), and orthogonal partial least square discriminant analysis (OPLS-DA) are employed. tandfonline.comnih.gov These statistical tools can compare the fingerprints of multiple samples, revealing chemical consistency or significant differences, which can be used to distinguish raw materials from different geographical origins or those processed under varying conditions. tandfonline.com

Methodological Considerations for Robust and Reproducible Bioanalytical Quantitation

To ensure that a quantitative method is reliable, accurate, and reproducible, it must undergo rigorous validation. rsc.orgevotec.com The development of a robust bioanalytical method for (-)-Alismoxide requires careful consideration of several key parameters, often following guidelines from regulatory bodies. frontiersin.orgnih.gov

Linearity and Range : This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. A calibration curve is generated, and its correlation coefficient (r) should be close to 1.0. researchgate.netrsc.org

Sensitivity : The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of (-)-Alismoxide that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netrsc.org

Precision : This measures the degree of scatter between a series of measurements. It is typically evaluated at different concentration levels and is expressed as the relative standard deviation (RSD). Intra-day precision assesses variability within a single day, while inter-day precision assesses it over several days. researchgate.netnih.gov

Accuracy : This refers to the closeness of the measured concentration to the true concentration. It is determined by analyzing samples with known concentrations and is expressed as the percentage of the nominal value. researchgate.netnih.gov

Recovery : This parameter evaluates the efficiency of the sample extraction procedure by comparing the analytical response of an extracted sample to that of a non-extracted standard containing the analyte at the same concentration. researchgate.netevotec.com

Stability : This assesses the chemical stability of (-)-Alismoxide in the biological matrix under various conditions that it might experience during sample handling and analysis, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage. researchgate.netfrontiersin.org

A UPLC-MS/MS method developed for alismoxide and other terpenoids demonstrated excellent performance across these validation parameters. researchgate.net

| Parameter | Finding |

|---|---|

| Linearity (r) | > 0.9971 |

| Limit of Detection (LOD) | 0.14–1.67 ng/mL |

| Limit of Quantification (LOQ) | 0.44–5.65 ng/mL |

| Precision (RSD) | < 12.8% |

| Accuracy | 95.3% – 108.4% |

| Recovery | 96.8% – 107.5% |

| Stability (RSD) | < 13.5% |

Note: The ranges presented cover the validation results for ten different terpenoids, including (-)-Alismoxide, analyzed in the cited study.

Future Research Trajectories and Scientific Challenges for Alismoxide

In-Depth Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of (-)-alismoxide is understood to originate from the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes, which is followed by oxidative modifications likely catalyzed by cytochrome P450 enzymes. vulcanchem.com However, the specific enzymes and the complete sequence of events in this pathway remain largely uncharacterized. Future research must focus on identifying and functionally characterizing these enzymes to fully understand how (-)-alismoxide is produced in nature.

Key Research Objectives:

Identification of Terpene Synthases: Isolating and characterizing the specific terpene synthase(s) responsible for the initial cyclization of FPP to form the guaiane (B1240927) skeleton.

Characterization of Cytochrome P450s: Identifying the specific cytochrome P450 enzymes and other potential oxidoreductases that catalyze the subsequent hydroxylation and other oxidative transformations.

Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous host, such as yeast or E. coli, to enable detailed mechanistic studies and the potential for biotechnological production.

Elucidating these pathways is a complex undertaking due to the often low abundance of these enzymes and the transient nature of biosynthetic intermediates. psu.edu Overcoming these challenges will likely require a multi-faceted approach combining genomics, transcriptomics, proteomics, and sophisticated analytical chemistry techniques. psu.edu

Discovery and Validation of Novel Molecular Targets for Pharmacological Intervention

While some pharmacological targets of alismoxide (B1243908) have been identified, a comprehensive understanding of its mechanism of action across various disease models is still lacking. Current knowledge points to its interaction with pathways such as AMP-activated protein kinase (AMPK) and farnesoid X receptor (FXR), which are involved in metabolic regulation. vulcanchem.com It has also been shown to suppress NF-κB and MAPK signaling, contributing to its anti-inflammatory effects. vulcanchem.com

Future research should aim to uncover novel molecular targets to explain the full spectrum of its biological activities, including its diuretic and hepatoprotective effects. researchgate.netvulcanchem.com This will be crucial for identifying new therapeutic applications and for understanding potential off-target effects.

Potential Research Directions:

Affinity-based Proteomics: Utilizing chemical probes derived from (-)-alismoxide to pull down and identify binding proteins from cell or tissue lysates.

Computational Target Prediction: Employing in silico methods to screen (-)-alismoxide against databases of protein structures to predict potential binding partners.

Phenotypic Screening and Target Deconvolution: Using high-content screening to identify cellular phenotypes induced by (-)-alismoxide, followed by genetic or proteomic approaches to identify the responsible molecular targets.

The validation of these novel targets will require rigorous biochemical and cellular assays to confirm direct binding and functional modulation by (-)-alismoxide.

Development of Innovative and Scalable Synthetic Routes for Industrial Applications